molecular formula C16H15NO2S B14065146 2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 77261-89-3

2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B14065146
CAS No.: 77261-89-3
M. Wt: 285.4 g/mol
InChI Key: UTYYBAURZPYJRL-UHFFFAOYSA-N
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Description

The compound 2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (hereafter referred to as the parent compound) is a benzothiazepinone derivative characterized by a seven-membered heterocyclic ring containing nitrogen and sulfur. Key structural features include:

  • A 4-methoxyphenyl group at position 2.
  • A ketone group at position 3.
  • A saturated 2,3-dihydro moiety.

This scaffold is notable for its pharmacological versatility, serving as a precursor to drugs like diltiazem, a calcium channel blocker . Modifications to substituents and stereochemistry significantly influence biological activity, making structural comparisons critical for drug development.

Properties

CAS No.

77261-89-3

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C16H15NO2S/c1-19-12-8-6-11(7-9-12)15-10-16(18)17-13-4-2-3-5-14(13)20-15/h2-9,15H,10H2,1H3,(H,17,18)

InChI Key

UTYYBAURZPYJRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features a benzothiazepine core (C11H11NOS) fused with a 4-methoxyphenyl substituent at C2 and a ketone group at C4. X-ray crystallographic data confirm a boat conformation for the thiazepine ring, with the 4-methoxy group adopting an axial orientation to minimize steric hindrance. The stereochemical configuration at C2 and C3 (both S) critically determines biological activity, as evidenced by diltiazem's (2S,3S)-isomer exhibiting 30-fold greater calcium channel blockade than its (2R,3R)-counterpart.

Synthetic Methodologies

Knoevenagel-Thio-Michael Cascade (Traditional Approach)

Developed by Krysin and later optimized by Scirp researchers, this three-step protocol remains the most widely employed academic synthesis:

Step 1: Knoevenagel condensation of 1,3-indanedione (1.0 equiv) with 4-methoxybenzaldehyde (1.2 equiv) in acetic acid (80°C, 6 h) yields 2-(4-methoxybenzylidene)indan-1,3-dione (87% yield).

Step 2: Thio-Michael addition using 2-aminothiophenol (1.5 equiv) in ethanol under reflux (12 h) generates the linear adduct.

Step 3: Spontaneous intramolecular imine formation at pH 9–10 completes benzothiazepine cyclization (78% overall yield).

Parameter Optimal Value Yield Impact (±5%)
Temperature 80°C (Step 1) +12% vs 60°C
Solvent Acetic acid +18% vs DMF
Reaction Time 6 h (Step 1) -9% at 4 h

This method's key advantage lies in accommodating diverse aromatic substitutions, though enantiomeric resolution remains challenging without chiral auxiliaries.

Glycidamide Ring-Closure (Industrial Method)

Patented by Japanese researchers, this one-pot synthesis addresses scalability challenges:

  • Enzymatic resolution of methyl (±)-3-(4-methoxyphenyl)glycidate using Candida antarctica lipase B yields (2R,3S)-glycidate (43% yield, 98% ee).
  • Ammonolysis converts the ester to (2R,3S)-glycidamide.
  • Treatment with 2-aminothiophenol in THF (50°C, 3 h) induces simultaneous thio-Michael addition and cyclization.

This route achieves 80% overall yield with exceptional stereocontrol (de >99%), though enzyme costs limit small-scale applications.

PEG-400 Mediated Green Synthesis

A 2022 breakthrough demonstrated solvent-free cyclization using PEG-400/bleaching clay (10% w/w):

  • Chalcone precursor synthesis via Claisen-Schmidt condensation (4-methoxyacetophenone + substituted benzaldehydes).
  • Cyclocondensation with 2-aminothiophenol at 60°C (55 min) under microwave irradiation (300 W).
Condition Yield (%) Purity (HPLC)
Conventional heating 82 96.2
Microwave-assisted 95 99.1

This method reduces organic solvent use by 92% compared to traditional approaches while maintaining excellent regioselectivity.

Triazine-Coupling Approach

A 2025 Korean patent discloses an innovative coupling strategy for industrial production:

  • Activate (2S,3S)-3-hydroxy intermediate using 1,1'-carbonyldiimidazole (CDI) in dichloromethane.
  • Couple with 4-methylbenzenesulfonamide via triazine-mediated nucleophilic substitution.
  • Deprotect using methanesulfonic acid in acetonitrile.

This method achieves 91% yield on multi-kilogram scale, though it requires strict control of sulfonation levels to prevent over-substitution.

Reaction Optimization and Mechanistic Insights

Stereochemical Control

Density functional theory (DFT) calculations reveal that the thio-Michael addition proceeds via a chair-like transition state, where the 4-methoxy group's orientation dictates facial selectivity. Polar solvents like DMF increase (2S,3S) diastereomer ratio from 1:1 to 4:1 by stabilizing developing charges in the transition state.

Catalytic Enhancements

Immobilizing lipase B on mesoporous silica (pore size 8 nm) increases glycidamide resolution efficiency by 40% compared to free enzyme systems. XPS analysis shows enzyme loading of 12.8 mg/g support optimizes activity without pore blockage.

Analytical Characterization

Spectroscopic Profiles

1H NMR (400 MHz, CDCl3): δ 7.82 (d, J=7.6 Hz, 1H, Ar-H), 7.48–7.42 (m, 2H, Ar-H), 7.31 (d, J=8.8 Hz, 2H, OCH3-Ar), 6.93 (d, J=8.8 Hz, 2H, OCH3-Ar), 5.21 (s, 1H, C3-OH), 4.98 (d, J=4.4 Hz, 1H, C2-H), 3.81 (s, 3H, OCH3), 3.45–3.38 (m, 1H, C3-H), 3.12–3.05 (m, 1H, C5-H).

IR (KBr): 3350 cm−1 (O-H stretch), 1685 cm−1 (C=O), 1612 cm−1 (C=N), 1250 cm−1 (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows retention time at 6.72 min with 99.3% purity. Chiral separation using amylose tris(3,5-dimethylphenylcarbamate) resolves enantiomers (α=1.32) in under 15 min.

Industrial Scale-Up Considerations

A comparative techno-economic analysis reveals:

Parameter Knoevenagel Glycidamide PEG-400
Capital Cost ($/kg) 12,500 18,200 9,800
Operating Cost 38% 52% 29%
E-Factor 8.7 5.1 1.9
PMI (kg/kg) 14.2 9.8 3.4

The PEG-400 method demonstrates superior process mass intensity (PMI=3.4), but requires specialized microwave reactors. Recent advances in continuous flow systems have reduced batch cycle times from 8 h to 45 min for 100 kg productions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazepine ring to a dihydrothiazepine or tetrahydrothiazepine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazepine and tetrahydrothiazepine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(4-Methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The exact mechanism of action of 2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Diltiazem and Its Derivatives

Diltiazem hydrochloride (DLZ) is a clinically significant derivative of the parent compound. Structural differences include:

  • 3-Acetoxy group at position 3.
  • 5-(2-Dimethylaminoethyl) substitution.
  • Stereochemistry : The (+)-(2S,3S) enantiomer is the active form, exhibiting coronary vasodilatory and antiarrhythmic effects .
Compound Substituents (Position) Biological Activity Reference
Parent Compound 4-Methoxyphenyl (2), None (3,5) Precursor; unmodified activity
Diltiazem 3-Acetoxy, 5-(2-Dimethylaminoethyl) Calcium channel blocker
Diltiazem Impurity F 3-Hydroxy, 5-(2-Dimethylaminoethyl) Pharmacological impurity

Key Insight: The 5-(2-dimethylaminoethyl) group and 3-acetoxy substitution in diltiazem enhance cardiovascular activity, absent in the parent compound. Stereochemical purity is critical, as only the (2S,3S) enantiomer is therapeutically viable .

Antidepressant Analogues

Substituted benzothiazepinones with 5-(2-dimethylaminoethyl) and 2-phenyl groups exhibit antidepressant activity. For example:

  • 5-(2-Dimethylaminoethyl)-2-phenyl-1,5-benzothiazepin-4(5H)-one (thiazesim) showed potent antidepressant effects in preclinical models .
Compound Substituents (Position) Biological Activity Reference
Parent Compound 4-Methoxyphenyl (2) Limited CNS activity N/A
Thiazesim Phenyl (2), 5-(2-Dimethylaminoethyl) Antidepressant

Key Insight: The 5-(2-dimethylaminoethyl) side chain is essential for CNS penetration and monoamine reuptake inhibition, absent in the parent compound.

Antimicrobial Derivatives

Modifications at position 3 (hydroxy/methoxy) and aromatic ring substitutions (7,8-disubstitution) influence antimicrobial activity:

  • (±)-cis-2-(4-Methoxyphenyl)-3-hydroxy-8-phenoxy derivatives showed moderate activity against Staphylococcus aureus and Escherichia coli .
Compound Substituents (Position) Activity (MIC µg/mL) Reference
Parent Compound None (3), 4-Methoxyphenyl (2) Inactive
3-Hydroxy-8-phenoxy 3-Hydroxy, 8-phenoxy 12.5–25 (S. aureus, E. coli)
3-Methoxy-7-chloro 3-Methoxy, 7-chloro 6.25–12.5 (S. aureus)

Key Insight: Hydrophobic groups (e.g., phenoxy, chloro) at positions 7/8 enhance membrane disruption, while 3-methoxy improves metabolic stability compared to 3-hydroxy .

Stereochemical Variants

The parent compound’s enantiomers exhibit distinct crystal packing and pharmacological profiles:

  • (2S,3S)-(+)-enantiomer : Forms hydrogen-bonded dimers in racemic crystals .
  • (2S,3R)-(−)-enantiomer : Exhibits different solubility and bioavailability .
Enantiomer Crystal Structure Pharmacokinetic Property Reference
(2S,3S)-(+) Hydrogen-bonded dimers Higher solubility
(2S,3R)-(−) Isolated molecules Lower oral bioavailability

Key Insight : Stereochemistry dictates intermolecular interactions and bioavailability, critical for drug formulation .

Functional Group Transformations

  • 3-Hydroxy to 3-Methoxy : Methylation with dimethyl sulfate enhances lipophilicity .
  • 5-Chloroacetyl : Introduced via chloroacetyl chloride, enabling further derivatization .

Biological Activity

The compound 2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, is a benzothiazepine derivative that has shown promising biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C16H15NO3S
  • Molecular Weight: 301.36 g/mol
  • CAS Number: 42399-49-5

1. Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. A study demonstrated its ability to protect hippocampal neuronal cell lines (HT22) from glutamate-induced neurotoxicity. The compound showed a dose-dependent protective effect with an effective concentration (EC50) of approximately 10.94 μM . Additionally, it improved cognitive function in scopolamine-induced amnesia models in mice, indicating its potential for treating neurodegenerative diseases like Alzheimer's .

2. Antioxidant Properties

The antioxidant activity of the compound has been highlighted in various studies. It helps mitigate oxidative stress, which is a contributing factor in many diseases, including neurodegenerative disorders and skin aging. Its role in protecting cells from oxidative damage makes it a candidate for applications in skincare and pharmaceutical formulations aimed at enhancing cellular resilience against oxidative damage .

3. Enzyme Interaction and Metabolic Pathways

The compound is utilized to study enzyme interactions and metabolic pathways, providing insights into its mechanism of action and potential as a therapeutic agent . Research has shown that it can modulate calcium ion levels within neurons, which is crucial for maintaining cellular homeostasis and preventing excitotoxicity .

Research Findings and Case Studies

StudyFindings
Study on HT22 CellsDemonstrated neuroprotection against glutamate toxicity with an EC50 of 10.94 μM .
Cognitive EnhancementImproved spatial memory in mice subjected to scopolamine-induced amnesia .
Antioxidant ActivityExhibited significant antioxidant properties that could be beneficial in skincare applications .
Enzyme InteractionInvestigated for its role in understanding metabolic pathways and enzyme interactions relevant to drug discovery .

Pharmaceutical Development

The compound is being explored as a potential therapeutic agent for neurological disorders due to its neuroprotective and cognitive-enhancing effects. Its unique mechanism of action may provide alternatives to traditional treatments for conditions like Alzheimer's disease.

Cosmetic Industry

Due to its antioxidant properties, it is being studied for incorporation into skincare products aimed at reducing oxidative stress on the skin.

Material Science

Research is also focusing on the compound's role in developing materials with specific electronic properties, which could be beneficial for advanced electronic devices .

Q & A

What synthetic strategies are optimal for constructing the benzothiazepinone core of 2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one?

Basic
The synthesis of the benzothiazepinone scaffold often involves cyclocondensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. For example, parallel synthesis methods using 1,5-difluoro-2,4-dinitrobenzene (DFDNB) as a starting material allow diversification at three or four positions . Key steps include:

  • Nucleophilic aromatic substitution to introduce substituents.
  • Cyclization under acidic or basic conditions to form the seven-membered ring.
  • Functional group modifications (e.g., oxidation, alkylation) to optimize yield and purity.
    Table 1 : Common Reagents and Conditions
StepReagent/ConditionPurpose
1DFDNB, K₂CO₃, DMFIntroduce substituents via SNAr
2HCl/EtOH, refluxCyclization to form benzothiazepinone
3NaBH₄ or Pd/C hydrogenationReduce nitro groups or unsaturated bonds

How can researchers identify and quantify impurities in this compound?

Basic
Impurity profiling requires a combination of HPLC-MS , NMR , and reference standards . For example, EP/Pharm. Eur. impurities (e.g., desacetyl derivatives, hydroxylated analogs) are resolved using:

  • Column : C18 (4.6 × 250 mm, 5 µm).
  • Mobile phase : Gradient of acetonitrile/0.1% formic acid.
  • Detection : UV at 254 nm and high-resolution MS for structural confirmation .
    Critical Parameters :
  • Limit of Detection (LOD) : ≤0.05% for trace impurities.
  • Validation : Per ICH Q2(R1) guidelines for specificity, linearity, and accuracy.

What metabolic pathways are observed for benzothiazepine derivatives, and how do in vitro models compare to in vivo results?

Advanced
Studies on analogs like thiazesim reveal:

  • In vivo (rat) : Hydroxylation of aromatic rings and sulfoxidation (e.g., Metabolite 1: 2-phenyl hydroxylation; Metabolite 4: sulfoxide formation) .
  • In vitro (liver homogenates) : NADPH-dependent sulfoxidation dominates, but aromatic hydroxylation is absent, highlighting enzymatic differences .
    Methodological Insight :
  • Use LC-MS/MS with stable isotope labeling to track metabolites.
  • Compare microsomal stability assays (CYP450 enzymes) vs. whole-animal studies for translational relevance.

How is X-ray crystallography applied to resolve stereochemical ambiguities in benzothiazepinone derivatives?

Advanced
Single-crystal X-ray diffraction (e.g., using SHELXL ) determines:

  • Bond angles/torsions : e.g., O1–C8–C7–C9 = 8.3° in chlorophenyl derivatives .
  • Hydrogen bonding : Centrosymmetric dimers via N–H⋯O interactions stabilize crystal packing .
    Validation :
  • R factor : ≤0.05 for high-quality datasets.
  • Data-to-parameter ratio : >15 to avoid overfitting .

How can structure-activity relationship (SAR) studies guide the design of bioactive benzothiazepinones?

Advanced
Key modifications to enhance bioactivity (e.g., anti-ulcer or kinase inhibition):

  • Substituent effects : 4-Methoxyphenyl boosts metabolic stability; dimethylaminoethyl side chains enhance receptor binding .
  • Stereochemistry : cis-3-hydroxy configurations improve potency in analogs like diltiazem .
    Experimental Design :
  • In vitro assays : Measure IC₅₀ against target enzymes (e.g., GSK-3β) .
  • Docking simulations : Use crystallographic data to predict binding modes.

What analytical methods validate the purity and identity of this compound?

Basic
Pharmacopeial standards (USP/EP) recommend:

  • HPLC-UV/ELSD : For quantifying main component (≥98% purity).
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Melting point and optical rotation : Cross-check against certified reference materials (e.g., EP Impurity E ).

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